molecular formula C6H14ClNO2 B11779397 (5-Methylmorpholin-2-yl)methanol hydrochloride CAS No. 1956369-21-3

(5-Methylmorpholin-2-yl)methanol hydrochloride

Cat. No.: B11779397
CAS No.: 1956369-21-3
M. Wt: 167.63 g/mol
InChI Key: ANHSOVKVDCYFOR-UHFFFAOYSA-N
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Description

(5-Methylmorpholin-2-yl)methanol hydrochloride is a morpholine derivative featuring a methyl group at the 5-position of the six-membered morpholine ring and a methanol (-CH2OH) substituent at the 2-position.

Properties

CAS No.

1956369-21-3

Molecular Formula

C6H14ClNO2

Molecular Weight

167.63 g/mol

IUPAC Name

(5-methylmorpholin-2-yl)methanol;hydrochloride

InChI

InChI=1S/C6H13NO2.ClH/c1-5-4-9-6(3-8)2-7-5;/h5-8H,2-4H2,1H3;1H

InChI Key

ANHSOVKVDCYFOR-UHFFFAOYSA-N

Canonical SMILES

CC1COC(CN1)CO.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Methylmorpholin-2-yl)methanol hydrochloride typically involves the reaction of morpholine with formaldehyde and a methylating agent under controlled conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (5-Methylmorpholin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce secondary amines .

Scientific Research Applications

(5-Methylmorpholin-2-yl)methanol hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (5-Methylmorpholin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key differences between (5-Methylmorpholin-2-yl)methanol hydrochloride and analogous compounds:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Properties/Applications Reference
This compound C6H14ClNO2* 175.64* Morpholine ring, methyl, methanol, HCl Potential intermediate in pharma -
[(2R,5R)-5-Methylpyrrolidin-2-yl]methanol HCl C6H14ClNO 159.63 Pyrrolidine ring, methyl, methanol, HCl Chiral building block in synthesis
(4-Methylmorpholin-2-yl)methanesulfonyl Cl HCl C6H13Cl2NO3S 250.15 Morpholine, methyl, sulfonyl chloride, HCl Reactive intermediate for sulfonation
L-Tyrosine methyl ester HCl C10H14ClNO3 247.68 Aromatic ester, amino acid, HCl Crystal studies, hydrogen bonding

*Calculated based on morpholine backbone and substituents.

Key Observations:

Ring Structure :

  • Morpholine vs. Pyrrolidine : The morpholine ring (6-membered, with one oxygen and one nitrogen) offers distinct electronic and steric properties compared to pyrrolidine (5-membered, one nitrogen). Morpholine derivatives often exhibit improved solubility due to the oxygen atom .
  • Substituent Position : The 5-methyl group in the target compound vs. 4-methyl in (4-methylmorpholin-2-yl)methanesulfonyl chloride hydrochloride alters steric hindrance and reactivity .

Functional Groups: Methanol (-CH2OH): Present in the target compound and its pyrrolidine analog, this group enables hydrogen bonding and derivatization (e.g., esterification). Sulfonyl Chloride (-SO2Cl): In (4-methylmorpholin-2-yl)methanesulfonyl chloride hydrochloride, this group confers high reactivity for nucleophilic substitution, unlike the methanol group . Hydrochloride Role: In L-tyrosine methyl ester hydrochloride, the Cl− anion participates in N–H···Cl and O–H···Cl hydrogen bonds, stabilizing crystal structures. Similar interactions are expected in the target compound .

Physicochemical and Application-Based Comparisons

Solubility and Stability
  • The hydrochloride salt in this compound likely improves aqueous solubility compared to non-salt forms, analogous to [(2R,5R)-5-methylpyrrolidin-2-yl]methanol HCl .
  • The sulfonyl chloride derivative exhibits lower stability under humid conditions due to its reactivity, whereas the methanol group in the target compound may offer better storage stability .

Biological Activity

(5-Methylmorpholin-2-yl)methanol hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and neuroprotective research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₅ClN₂O. The compound features a morpholine ring, which is a six-membered ring containing one nitrogen atom and five carbon atoms, with a methyl group at the 5-position and a hydroxymethyl group attached to the nitrogen atom. This structure enhances its solubility and stability, making it suitable for various pharmaceutical applications.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as:

  • Antimicrobial Agent : Studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its efficacy in inhibiting bacterial growth suggests potential use in treating infections.
  • Neuroprotective Effects : Compounds with similar structures have been linked to neuroprotective properties, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

The biological activity of this compound can be attributed to several mechanisms:

  • Binding Affinity : Interaction studies reveal that the compound has a strong binding affinity to various biological targets, which may enhance its pharmacological effects.
  • Cellular Accumulation : Research into the cellular uptake mechanisms suggests that the compound can effectively penetrate cell membranes, facilitating its action within cells .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Attributes
4-MethylmorpholineSimilar morpholine structureDifferent solubility properties
MorpholineBase structure without substituentsLacks methyl and hydroxymethyl groups
(4-Hydroxybutyl)morpholineHydroxyl group on a butyl chainPotentially different biological activities

The specific combination of functional groups in this compound enhances both its solubility and reactivity compared to these similar compounds, contributing to its distinct biological activities.

Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Staphylococcus aureus (Gram-positive) and Pseudomonas aeruginosa (Gram-negative). The Minimum Inhibitory Concentration (MIC) values indicated robust antibacterial properties, suggesting its potential as a therapeutic agent in combating resistant bacterial strains .

Neuroprotective Potential

Further investigations into the neuroprotective effects revealed that compounds structurally related to this compound exhibited protective effects on neuronal cells under oxidative stress conditions. These findings are promising for future applications in neurodegenerative disease treatment .

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